molecular formula C18H15Cl2N5OS B5575141 N'-(2,6-dichlorobenzylidene)-2-[(5-methyl-4-phenyl-4H-1,2,4-triazol-3-yl)thio]acetohydrazide

N'-(2,6-dichlorobenzylidene)-2-[(5-methyl-4-phenyl-4H-1,2,4-triazol-3-yl)thio]acetohydrazide

Cat. No.: B5575141
M. Wt: 420.3 g/mol
InChI Key: CAIPVGYSPZBOQS-UFFVCSGVSA-N
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Description

N'-(2,6-dichlorobenzylidene)-2-[(5-methyl-4-phenyl-4H-1,2,4-triazol-3-yl)thio]acetohydrazide is a useful research compound. Its molecular formula is C18H15Cl2N5OS and its molecular weight is 420.3 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 419.0374367 g/mol and the complexity rating of the compound is 510. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Anticancer Properties

Studies on derivatives of 1,2,4-triazole-3-thiol with hydrazone moiety have shown promising results in inhibiting cancer cell migration and growth in melanoma, breast, and pancreatic cancer spheroids. These compounds have been more cytotoxic against melanoma cell lines, indicating their potential as anticancer agents, particularly with selectivity towards cancer cells which could be tested further as antimetastatic candidates (Šermukšnytė et al., 2022).

Antimicrobial Activity

Isochroman-triazole and thiadiazole hybrids have been synthesized and found to exhibit moderate to good antibacterial activity against several bacterial strains. This suggests that compounds with triazole moieties might also possess antimicrobial properties, which could be explored for potential applications in treating bacterial infections (Saeed & Mumtaz, 2017).

Antidiabetic and Antimicrobial Effects

N'-Arylidene-2-((7-methylbenzo[4,5]thiazolo[2,3-c][1,2,4]triazol-3-yl)thio)acetohydrazides have been evaluated for Type II diabetes inhibitory activity and antimicrobial effects, showcasing significant inhibition against α-amylase and remarkable antibacterial activity. These findings highlight the dual functional potential of such compounds in both antidiabetic and antimicrobial therapies (Mor et al., 2022).

Anti-inflammatory and Analgesic Activity

Compounds containing the 1,2,4-triazole moiety have been synthesized and evaluated for their in vivo anti-inflammatory and analgesic activities. This indicates the potential for compounds like N'-(2,6-dichlorobenzylidene)-2-[(5-methyl-4-phenyl-4H-1,2,4-triazol-3-yl)thio]acetohydrazide to be researched further for their use in pain management and anti-inflammatory treatments (Hunashal et al., 2014).

Properties

IUPAC Name

N-[(E)-(2,6-dichlorophenyl)methylideneamino]-2-[(5-methyl-4-phenyl-1,2,4-triazol-3-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15Cl2N5OS/c1-12-22-24-18(25(12)13-6-3-2-4-7-13)27-11-17(26)23-21-10-14-15(19)8-5-9-16(14)20/h2-10H,11H2,1H3,(H,23,26)/b21-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CAIPVGYSPZBOQS-UFFVCSGVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(N1C2=CC=CC=C2)SCC(=O)NN=CC3=C(C=CC=C3Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=NN=C(N1C2=CC=CC=C2)SCC(=O)N/N=C/C3=C(C=CC=C3Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15Cl2N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.